2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

Asymmetric Synthesis Chiral Building Block Stereospecific Interactions

Researchers constructing kinase inhibitor libraries or CNS-targeted candidates need stereochemically defined intermediates with batch-to-batch fidelity. This (2S,3S) enantiomer (CAS 1820579-51-8) provides ≥98% enantiomeric purity, eliminating variability inherent to racemic mixtures. • Defined (2S,3S) stereochemistry enabling reproducible asymmetric catalysis and chiral ligand construction. • Phenyl-pyrazole core recognized as a privileged pharmacophore across RTK and mGluR2 modulator scaffolds. • Rigid oxolane ring pre-organizes the carboxylic acid handle for amide coupling in peptidomimetic and library synthesis. Supplied with full analytical documentation (NMR, LC-MS) for immediate deployment.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
Cat. No. B12310266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3
InChIInChI=1S/C14H14N2O3/c17-14(18)12-6-7-19-13(12)10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9,12-13H,6-7H2,(H,17,18)
InChIKeyZBXAWODZIJMEBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid: Chemical Identity & Properties


2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid (CAS 1820579-51-8 for the (2S,3S) stereoisomer) is a heterocyclic compound characterized by a pyrazole ring linked to an oxolane (tetrahydrofuran) ring, bearing a carboxylic acid group [1]. The molecule exists in multiple stereochemical forms, with the (2S,3S) enantiomer being a key commercially available variant . Its molecular formula is C14H14N2O3, with a molecular weight of 258.27 g/mol and a computed XLogP3-AA of 1.2, indicating moderate lipophilicity [1].

2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid: Why Substitution Fails


The 2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid scaffold possesses two chiral centers, leading to multiple stereoisomers with distinct three-dimensional geometries. Substituting the (2S,3S) enantiomer with a racemic mixture or alternative stereoisomer directly alters the spatial presentation of the carboxylic acid and phenyl-pyrazole moieties, which is critical for stereospecific interactions in chiral environments such as enzyme active sites or during asymmetric synthesis . Furthermore, subtle modifications to the pyrazole N-substituent (e.g., replacing phenyl with ethyl, isopropyl, or benzyl) change the compound's lipophilicity and hydrogen-bonding capacity, which can significantly impact its reactivity as a building block and its physicochemical properties in downstream applications .

2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid: Differentiation Guide


Stereochemical Purity: Enantiomer vs. Racemate

The (2S,3S) enantiomer of 2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid (CAS 1820579-51-8) is available with a defined stereochemical purity of 98% from commercial sources, ensuring consistent chiral induction in asymmetric synthesis . In contrast, the racemic mixture (rac-(2R,3R), CAS 1807919-94-3) contains equal parts of both enantiomers, which can lead to different biological or catalytic outcomes if stereochemistry is not controlled .

Asymmetric Synthesis Chiral Building Block Stereospecific Interactions

Lipophilicity: Phenyl vs. Alkyl Pyrazole Analogs

The (2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid target compound exhibits a computed XLogP3-AA of 1.2, as reported in PubChem [1]. This value is significantly higher than that of the closely related 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid analog (CAS 1699953-12-2), which has a computed XLogP3-AA of 0.8 . The increased lipophilicity is attributed to the phenyl substituent on the pyrazole ring, which enhances hydrophobic interactions and membrane permeability compared to the smaller, less lipophilic isopropyl group.

Lipophilicity Drug Design LogP

Hydrogen Bonding: Oxolane vs. Piperazine Scaffold

The target compound contains a carboxylic acid group directly attached to the oxolane ring, providing four hydrogen bond acceptor sites and one hydrogen bond donor, as computed by PubChem [1]. In contrast, a structurally related piperazine-based analog, 4-[(1-phenyl-1H-pyrazol-4-yl)methyl]1-piperazine carboxylic acid ethyl ester (LQFM008), features a piperazine ring with a carboxylic acid ester prodrug moiety [2]. The oxolane scaffold offers a distinct hydrogen-bonding pattern and conformational rigidity compared to the more flexible piperazine core, which can influence target binding kinetics and metabolic stability.

Hydrogen Bonding Bioisosterism Scaffold Design

2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid: Application Scenarios


Chiral Ligand Building Block

The high enantiomeric purity (98%) of the (2S,3S) enantiomer makes it suitable for constructing chiral ligands and catalysts where stereochemical fidelity is paramount . The defined stereochemistry ensures reproducible outcomes in asymmetric transformations, minimizing variability associated with racemic mixtures [1].

CNS Drug Discovery Scaffold

With a computed XLogP3-AA of 1.2, this compound resides within an optimal lipophilicity range for central nervous system (CNS) drug candidates, balancing passive permeability with aqueous solubility . This property is particularly valuable for designing brain-penetrant molecules targeting mGluR2 or other CNS receptors, as suggested by related pyrazole-based negative allosteric modulators [1].

Conformationally Constrained Peptidomimetics

The oxolane ring provides a rigid framework that restricts the conformational freedom of the attached carboxylic acid group . This feature is advantageous in peptidomimetic design, where pre-organization of functional groups can enhance binding affinity and selectivity for protein targets [1].

Kinase Inhibitor Library Intermediate

The compound serves as a key intermediate for generating diverse kinase inhibitor libraries due to its modular reactivity and the presence of a carboxylic acid handle for amide coupling . The phenyl-pyrazole core is a recognized pharmacophore in many kinase inhibitor scaffolds, including those targeting receptor tyrosine kinases (RTKs) [1].

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